molecular formula C23H20N2O3 B11516418 ethyl 4-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)benzoate

ethyl 4-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)benzoate

Cat. No.: B11516418
M. Wt: 372.4 g/mol
InChI Key: DKVZQCWXNJIOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)benzoate is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)benzoate typically involves the condensation of 2-aminobenzophenone with ethyl 4-formylbenzoate under acidic or basic conditions. The reaction is followed by cyclization to form the quinazoline ring. The final product is obtained through esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxyquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Medicine

In medicine, quinazoline derivatives are known for their therapeutic potential. This compound may be explored for its anti-cancer, anti-inflammatory, and antimicrobial properties. Research is ongoing to determine its efficacy and safety in various medical applications.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In receptor binding, the compound may act as an agonist or antagonist, modulating the signaling pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate
  • 4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzoic acid
  • 2-Phenyl-4H-3,1-benzoxazin-4-one

Uniqueness

Ethyl 4-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ester functional group and quinazoline core differentiate it from other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 4-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)benzoate

InChI

InChI=1S/C23H20N2O3/c1-2-28-23(27)17-12-14-18(15-13-17)25-21(16-8-4-3-5-9-16)24-20-11-7-6-10-19(20)22(25)26/h3-15,21,24H,2H2,1H3

InChI Key

DKVZQCWXNJIOCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.